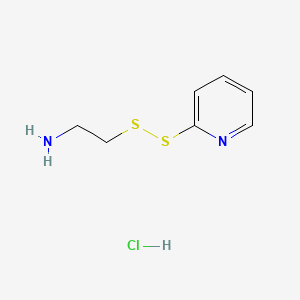

2-(Pyridyldithio)ethylamine hydrochloride

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

2-(pyridin-2-yldisulfanyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2S2.ClH/c8-4-6-10-11-7-3-1-2-5-9-7;/h1-3,5H,4,6,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEKLFMRSNLFPRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)SSCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Lynchpin of Targeted Therapeutics: A Technical Guide to 2-(Pyridyldithio)ethylamine Hydrochloride (PDEA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of targeted therapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs) and Peptide-Drug Conjugates (PDCs), the choice of a linker is paramount. The linker, a small molecule that connects a targeting moiety (like an antibody or peptide) to a therapeutic payload, dictates the stability, efficacy, and safety of the conjugate. 2-(Pyridyldithio)ethylamine hydrochloride (PDEA) has emerged as a critical crosslinking reagent, valued for its ability to form a cleavable disulfide bond, a key feature for controlled drug release. This technical guide provides an in-depth overview of PDEA's core applications, its mechanism of action, detailed experimental protocols, and the characterization of its conjugates.

PDEA is a heterobifunctional crosslinker, possessing a primary amine at one end and a pyridyldithio group at the other. This structure allows for a two-step conjugation process. The primary amine can be coupled to a carboxylic acid group on a payload molecule or a modifying linker through a stable amide bond. Subsequently, the pyridyldithio group can react with a free thiol (sulfhydryl) group, typically from a cysteine residue on a protein or peptide, to form a disulfide bond. This disulfide linkage is relatively stable in the bloodstream but is susceptible to cleavage in the reducing environment within a target cell, ensuring the selective release of the therapeutic agent.

Core Applications of PDEA

The primary application of PDEA is in the field of bioconjugation, where it is used to create targeted drug delivery systems. Its ability to form a cleavable disulfide bond makes it particularly suitable for:

-

Antibody-Drug Conjugates (ADCs): In ADCs, a monoclonal antibody that targets a specific antigen on cancer cells is linked to a potent cytotoxic drug. PDEA can be used to incorporate the drug into the antibody structure, creating a conjugate that delivers the payload directly to the tumor site, minimizing systemic toxicity.

-

Peptide-Drug Conjugates (PDCs): Similar to ADCs, PDCs use peptides as targeting ligands. Peptides offer advantages such as smaller size, which can lead to better tumor penetration. PDEA is employed to link therapeutic agents to these targeting peptides.

-

Thiolation of Proteins: PDEA can be used to introduce thiol-reactive pyridyldithio groups onto molecules that do not originally contain them, preparing them for subsequent conjugation with thiol-containing molecules.

Mechanism of Action: The Thiol-Disulfide Exchange

The functionality of PDEA-linked conjugates hinges on the principle of thiol-disulfide exchange. The pyridyldithio group of PDEA readily reacts with a free thiol group on a protein or peptide. This reaction is a nucleophilic attack by the thiolate anion on one of the sulfur atoms of the disulfide bond. This results in the formation of a new, stable disulfide bond between the drug-linker complex and the protein, and the release of pyridine-2-thione.

The reverse reaction, the cleavage of the disulfide bond, is the key to the targeted release of the drug. The intracellular environment of many cells, particularly tumor cells, has a significantly higher concentration of reducing agents, most notably glutathione (GSH), compared to the extracellular environment of the bloodstream. This high concentration of GSH facilitates the reduction of the disulfide bond in the ADC or PDC, releasing the drug from its carrier once it has been internalized by the target cell.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and its application in bioconjugation.

| Property | Value | References |

| Chemical Formula | C₇H₁₁ClN₂S₂ | |

| Molecular Weight | 222.76 g/mol | |

| Purity | >98% (HPLC) | |

| Solubility in Water | 50 mg/mL (224.46 mM) (sonication recommended) | [1] |

| Solubility in DMSO | 32 mg/mL (143.65 mM) (sonication recommended) | [1] |

| Storage Temperature | 4°C (sealed, away from moisture) | |

| Reaction pH for EDC/NHS coupling | 4.5 - 7.2 (activation), 7.0 - 8.0 (amine reaction) | |

| Reaction pH for Thiol-Disulfide Exchange | 7.0 - 8.0 | |

| Intracellular Glutathione (GSH) Concentration | 1-10 mM | [2] |

| Plasma Cysteine (reactive thiol) Concentration | 8-11 µM | [2] |

Experimental Protocols

Protocol 1: Two-Step Conjugation of a Carboxylic Acid-Containing Drug to a Thiol-Containing Protein using PDEA

This protocol outlines a general procedure for first coupling a drug (or other molecule) containing a carboxylic acid to PDEA, followed by the conjugation of the resulting PDEA-drug intermediate to a protein with available thiol groups.

Step 1: Activation of the Carboxylic Acid-Containing Drug and Coupling to PDEA

-

Materials:

-

Carboxylic acid-containing drug

-

This compound (PDEA)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Quenching solution: 1 M Tris-HCl, pH 8.0 or hydroxylamine

-

-

Procedure:

-

Dissolve the carboxylic acid-containing drug in anhydrous DMF or DMSO to a desired concentration (e.g., 10-50 mM).

-

Add a 1.2 to 1.5-fold molar excess of NHS (or sulfo-NHS) to the drug solution.

-

Add a 1.2 to 1.5-fold molar excess of EDC to the solution.

-

Allow the activation reaction to proceed at room temperature for 15-30 minutes.

-

In a separate tube, dissolve PDEA in the Reaction Buffer.

-

Add the activated drug solution to the PDEA solution. A 2 to 5-fold molar excess of the activated drug over PDEA is recommended.

-

Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.

-

(Optional) Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM and incubate for 15-30 minutes.

-

Purify the PDEA-drug conjugate using reverse-phase HPLC or size-exclusion chromatography to remove unreacted reagents.

-

Step 2: Conjugation of the PDEA-Drug Intermediate to a Thiol-Containing Protein

-

Materials:

-

Purified PDEA-drug conjugate from Step 1

-

Thiol-containing protein (e.g., an antibody with reduced disulfide bonds or a cysteine-containing peptide)

-

Reaction Buffer: PBS, pH 7.0-7.5, containing 1 mM EDTA

-

Desalting column (e.g., Sephadex G-25)

-

-

Procedure:

-

If the protein does not have free thiols, it may be necessary to reduce existing disulfide bonds. This can be achieved by treating the protein with a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP), followed by removal of the reducing agent using a desalting column.

-

Dissolve the thiol-containing protein in the Reaction Buffer to a concentration of 1-10 mg/mL.

-

Dissolve the purified PDEA-drug conjugate in the Reaction Buffer.

-

Add a 5 to 20-fold molar excess of the PDEA-drug conjugate to the protein solution.

-

Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.

-

The progress of the reaction can be monitored by measuring the release of pyridine-2-thione, which has a characteristic absorbance at 343 nm.

-

Purify the final protein-drug conjugate using size-exclusion chromatography or dialysis to remove excess PDEA-drug conjugate and pyridine-2-thione.

-

Visualization of Key Processes

Experimental Workflow: Two-Step Conjugation

Signaling Pathway: ADC Mechanism of Action

Conclusion

This compound is a versatile and valuable tool in the development of targeted therapeutics. Its heterobifunctional nature allows for the straightforward incorporation of a cleavable disulfide linkage between a targeting moiety and a therapeutic payload. The stability of this disulfide bond in circulation, coupled with its susceptibility to cleavage in the reducing intracellular environment, provides a robust mechanism for controlled drug release. The protocols and data presented in this guide offer a framework for researchers and drug development professionals to effectively utilize PDEA in the creation of next-generation bioconjugates. As the field of targeted therapy continues to evolve, the strategic use of linkers like PDEA will remain a cornerstone of designing safer and more effective treatments.

References

The Strategic Advantage of PDEA in Bioconjugation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation, the choice of a linker molecule is a critical determinant of the stability, efficacy, and safety of the final conjugate. Among the diverse array of available linkers, 2-(pyridin-2-yldithio)ethylamine (PDEA) has emerged as a valuable tool, particularly for applications requiring controlled release of a payload within the cellular environment. This technical guide provides an in-depth exploration of the advantages of utilizing PDEA in bioconjugation, supported by quantitative data, detailed experimental protocols, and visual workflows to inform and guide researchers in the field.

Core Principles of PDEA-Mediated Bioconjugation

PDEA belongs to the class of cleavable linkers, specifically those containing a disulfide bond. The primary advantage of this functionality lies in its differential stability. The disulfide bond in PDEA is relatively stable in the oxidizing environment of the bloodstream (physiological pH ~7.4), ensuring that the bioconjugate remains intact during circulation and minimizing off-target toxicity. However, upon internalization into a cell, the conjugate is exposed to the reducing environment of the cytoplasm, which has a significantly higher concentration of glutathione (GSH)[1][2]. This high GSH concentration triggers the cleavage of the disulfide bond, leading to the release of the conjugated payload at the site of action.

This targeted release mechanism is a cornerstone of modern therapeutic strategies, particularly in the development of Antibody-Drug Conjugates (ADCs). By ensuring that the potent cytotoxic payload is released predominantly within cancer cells, the therapeutic window of the drug can be significantly widened.

Quantitative Analysis: PDEA in a Comparative Context

To fully appreciate the advantages of PDEA, it is essential to consider its performance in relation to other commonly used linkers. The following tables summarize key quantitative parameters, providing a basis for informed linker selection.

| Linker Type | Linker Chemistry | Plasma Half-life (t½) | Payload Release Mechanism | Key Advantages |

| PDEA (example) | Disulfide | Moderately Stable (e.g., >24 hours) | Glutathione-mediated reduction | Targeted intracellular release, good bystander effect potential. |

| SMCC | Thioether (Non-cleavable) | High (e.g., >10 days) | Proteolytic degradation of the antibody | High plasma stability, low off-target release.[1][3][4] |

| Val-Cit-PABC | Peptide (Enzyme-cleavable) | High (e.g., >7 days) | Cathepsin B cleavage in lysosome | High plasma stability, specific enzymatic release.[5] |

| Hydrazone | Hydrazone (pH-sensitive) | Variable (can be unstable) | Acidic pH in endosomes/lysosomes | pH-dependent release.[1] |

| Note: The plasma half-life of a linker is highly dependent on the specific antibody, payload, and overall conjugate structure. The values presented are illustrative. |

| Linker Type | Target Cell Line | IC50 (pM) | Bystander Effect | Reference |

| Disulfide (e.g., with DM1) | Various | Potent (e.g., <100 pM) | Yes (if payload is membrane-permeable) | [1] |

| SMCC (Non-cleavable) | Various | Potent (e.g., <100 pM) | Limited | [3][4] |

| Val-Cit (Enzyme-cleavable) | Various | Potent (e.g., <100 pM) | Yes (if payload is membrane-permeable) | [6] |

| IC50 values are highly dependent on the specific ADC and target cell line. |

Experimental Protocols

The following protocols provide a detailed methodology for the conjugation of a payload to a protein (e.g., an antibody) using a PDEA-based linker strategy.

Protocol 1: Activation of Payload with a Heterobifunctional PDEA Crosslinker

This protocol describes the activation of a payload containing a carboxylic acid group with a heterobifunctional crosslinker containing a PDEA moiety and an amine-reactive N-hydroxysuccinimide (NHS) ester.

Materials:

-

Payload with a carboxylic acid group

-

PDEA-NHS crosslinker (e.g., N-Succinimidyl 3-(2-pyridyldithio)propionate - SPDP)

-

Anhydrous Dimethylformamide (DMF)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Reaction vessel

-

Magnetic stirrer

-

High-Performance Liquid Chromatography (HPLC) system for purification

Procedure:

-

Payload Activation:

-

Dissolve the payload containing a carboxylic acid group in anhydrous DMF.

-

Add 1.1 equivalents of DCC (or EDC) and 1.1 equivalents of NHS.

-

Stir the reaction at room temperature for 2-4 hours to form the NHS ester of the payload. Monitor the reaction by TLC or LC-MS.

-

-

Conjugation to PDEA:

-

In a separate vessel, dissolve 2-(Pyridin-2-yldithio)ethylamine (PDEA) in DMF.

-

Add the activated payload (NHS ester) solution to the PDEA solution. A molar excess of PDEA may be used to drive the reaction to completion.

-

Add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2-3 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

-

Purification:

-

Purify the resulting PDEA-activated payload by reverse-phase HPLC.

-

Characterize the product by mass spectrometry to confirm the correct molecular weight.

-

Lyophilize the purified product.

-

Protocol 2: Conjugation of PDEA-Activated Payload to a Thiolated Antibody

This protocol outlines the conjugation of the PDEA-activated payload to a monoclonal antibody that has been partially reduced to expose free sulfhydryl groups.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.2-7.4)

-

PDEA-activated payload (from Protocol 1)

-

Reducing agent (e.g., Tris(2-carboxyethyl)phosphine - TCEP)

-

Quenching solution (e.g., N-acetylcysteine)

-

Size-exclusion chromatography (SEC) column

-

UV-Vis spectrophotometer

Procedure:

-

Antibody Reduction:

-

Prepare a solution of the mAb at a concentration of 5-10 mg/mL in PBS.

-

Add a 10-20 fold molar excess of TCEP to the antibody solution.

-

Incubate at 37°C for 1-2 hours to partially reduce the interchain disulfide bonds. The degree of reduction can be controlled by varying the TCEP concentration and incubation time.

-

Remove excess TCEP using a desalting column.

-

-

Conjugation Reaction:

-

Immediately after reduction and desalting, add the PDEA-activated payload to the thiolated antibody solution. A typical molar ratio is 5-10 moles of payload per mole of antibody.

-

Incubate the reaction at room temperature for 2-4 hours with gentle mixing. The reaction proceeds via a disulfide exchange between the pyridyldithio group of the activated payload and the free sulfhydryl groups on the antibody.

-

-

Quenching and Purification:

-

Quench any unreacted sulfhydryl groups by adding a 10-fold molar excess of N-acetylcysteine.

-

Purify the resulting Antibody-Drug Conjugate (ADC) from unreacted payload and other small molecules using a size-exclusion chromatography (SEC) column.

-

-

Characterization:

-

Determine the Drug-to-Antibody Ratio (DAR) of the purified ADC using UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the antibody) and a wavelength specific to the payload.

-

Further characterization can be performed using techniques such as Hydrophobic Interaction Chromatography (HIC) and Mass Spectrometry.

-

Visualizing Workflows and Mechanisms

The following diagrams, generated using the DOT language for Graphviz, illustrate the key processes involved in the synthesis and mechanism of action of a PDEA-containing bioconjugate.

Figure 1: A simplified workflow for the synthesis of an antibody-drug conjugate using a PDEA linker.

Figure 2: The intracellular trafficking and mechanism of action of an ADC with a glutathione-cleavable PDEA linker.

Conclusion

The use of 2-(pyridin-2-yldithio)ethylamine (PDEA) in bioconjugation offers a strategic advantage for the development of targeted therapeutics. Its key feature, the glutathione-sensitive disulfide bond, enables the design of conjugates that are stable in circulation but release their payload in the reducing environment of the cell. This targeted release mechanism is crucial for enhancing the therapeutic index of potent molecules like cytotoxic drugs in ADCs. While the quantitative performance of PDEA-containing conjugates is dependent on the specific molecular context, the principles outlined in this guide provide a solid foundation for its successful implementation. The detailed protocols and workflows serve as a practical resource for researchers aiming to leverage the benefits of PDEA in their bioconjugation strategies. As the field of targeted drug delivery continues to evolve, the rational design and application of cleavable linkers like PDEA will remain a cornerstone of innovation.

References

- 1. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

The Dynamics of Thiol-Disulfide Exchange: A Technical Guide to the Reaction Kinetics of 2-(Pyridyldithio)ethylamine Hydrochloride (PDEA)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles governing the reaction kinetics of 2-(Pyridyldithio)ethylamine hydrochloride (PDEA), a pivotal reagent in bioconjugation and chemical biology. PDEA's utility stems from its reactive pyridyl disulfide group, which readily undergoes thiol-disulfide exchange reactions. This document provides a comprehensive overview of the reaction mechanism, kinetic parameters, experimental protocols for kinetic analysis, and its application in studying signaling pathways.

Core Concepts: The Thiol-Disulfide Exchange Reaction

The fundamental reaction of PDEA involves a nucleophilic attack of a thiolate anion (RS⁻) on one of the sulfur atoms of the pyridyl disulfide bond. This is a bimolecular nucleophilic substitution (SN2) type reaction that proceeds through a transient, unstable intermediate, leading to the formation of a new disulfide bond and the release of pyridine-2-thione.[1][2] The release of pyridine-2-thione, which has a distinct UV absorbance maximum at 343 nm, provides a convenient method for monitoring the reaction progress in real-time.[3][4]

The reaction rate is highly dependent on the pH of the medium.[1] This is because the reactive species is the thiolate anion, and its concentration is dictated by the pKa of the thiol and the pH of the solution. At pH values around the pKa of the reacting thiol, the concentration of the highly nucleophilic thiolate anion is significant, leading to a faster reaction rate.[5]

Quantitative Kinetic Data

While specific kinetic data for the reaction of PDEA with various thiols under a wide range of conditions are not extensively tabulated in the literature, the following tables summarize typical and estimated kinetic parameters for pyridyl disulfide reactions with thiols based on available data for similar compounds and general principles of thiol-disulfide exchange. Non-catalyzed, intermolecular thiol-disulfide exchange reactions at neutral pH generally exhibit second-order rate constants in the range of 0.1 to 10 M⁻¹s⁻¹.[1][6] Pyridyl disulfides are known to be highly reactive in these exchange reactions.[5][7]

Table 1: Estimated Second-Order Rate Constants (k₂) for the Reaction of PDEA with Thiols at 25°C

| Thiol Compound | pH | Estimated k₂ (M⁻¹s⁻¹) |

| Cysteine | 7.4 | 5 - 15 |

| Glutathione | 7.4 | 2 - 10 |

| Model Peptide (with terminal Cys) | 7.4 | 1 - 8 |

Table 2: Influence of pH and Temperature on the Reaction of PDEA with Cysteine

| Parameter | Condition | Effect on Reaction Rate |

| pH | Increasing from 6.0 to 8.0 | Significant increase |

| pH > 8.5 | Plateau or slight decrease | |

| Temperature | Increasing from 15°C to 35°C | Moderate increase |

Experimental Protocols

Kinetic Analysis of PDEA Reaction with a Thiol using UV-Vis Spectrophotometry

This protocol describes a method to determine the second-order rate constant for the reaction between PDEA and a thiol-containing compound (e.g., cysteine) by monitoring the formation of pyridine-2-thione.

Materials:

-

This compound (PDEA)

-

Cysteine (or other thiol of interest)

-

Phosphate buffered saline (PBS), various pH values (e.g., 6.5, 7.4, 8.0)

-

UV-Vis Spectrophotometer with temperature control

-

Quartz cuvettes

Procedure:

-

Solution Preparation:

-

Prepare a stock solution of PDEA (e.g., 10 mM) in the desired PBS buffer.

-

Prepare a stock solution of the thiol (e.g., 1 mM) in the same PBS buffer. The thiol solution should be prepared fresh to minimize oxidation.

-

-

Spectrophotometer Setup:

-

Set the spectrophotometer to measure absorbance at 343 nm.

-

Equilibrate the cuvette holder to the desired temperature (e.g., 25°C).

-

-

Kinetic Measurement:

-

In a quartz cuvette, mix the PBS buffer and the PDEA solution. Place the cuvette in the spectrophotometer and zero the absorbance.

-

To initiate the reaction, add a small volume of the thiol stock solution to the cuvette, ensuring rapid mixing.

-

Immediately start recording the absorbance at 343 nm over time. Collect data until the reaction reaches completion (i.e., the absorbance plateaus).

-

-

Data Analysis:

-

The concentration of pyridine-2-thione produced can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of pyridine-2-thione at 343 nm (approximately 8080 M⁻¹cm⁻¹), c is the concentration, and l is the path length of the cuvette (typically 1 cm).[4]

-

Under pseudo-first-order conditions (where the concentration of one reactant, e.g., PDEA, is in significant excess over the other), the observed rate constant (k_obs) can be determined by fitting the absorbance data to a first-order exponential equation.

-

The second-order rate constant (k₂) can then be calculated by dividing k_obs by the concentration of the reactant in excess.

-

Stopped-Flow Kinetics for Rapid Reactions

For very fast reactions, a stopped-flow apparatus can be used to achieve rapid mixing and data acquisition.

Procedure:

-

Prepare solutions of PDEA and the thiol in the desired buffer as described above.

-

Load the reactant solutions into the separate syringes of the stopped-flow instrument.

-

The instrument will rapidly mix the reactants and push them into the observation cell.

-

Monitor the change in absorbance at 343 nm immediately after mixing.

-

Analyze the resulting kinetic trace to determine the rate constants as described in the UV-Vis spectrophotometry protocol.

Visualization of Concepts and Applications

Reaction Mechanism

The following diagram illustrates the SN2 mechanism of the thiol-disulfide exchange reaction between PDEA and a thiol.

Caption: SN2 mechanism of PDEA-thiol reaction.

Experimental Workflow

The workflow for a typical kinetic analysis of the PDEA-thiol reaction is depicted below.

Caption: Workflow for kinetic analysis of PDEA.

Application in Signaling Pathway Analysis

PDEA is a valuable tool for studying protein-protein interactions within signaling pathways. By cross-linking proteins that are in close proximity, it can help to identify interaction partners and map the architecture of signaling complexes. The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade that can be investigated using this approach.[8][9]

Caption: PDEA cross-linking in MAPK pathway analysis.

Conclusion

This compound is a versatile and highly reactive reagent for thiol-disulfide exchange reactions. Understanding its reaction kinetics is crucial for its effective application in bioconjugation, drug delivery, and the study of protein interactions. The provided protocols and conceptual diagrams offer a solid foundation for researchers to design and execute kinetic studies and to leverage PDEA as a powerful tool in their scientific endeavors. Further research to establish a comprehensive kinetic database for PDEA's reactions with a wider range of thiols under diverse conditions will undoubtedly enhance its utility in the scientific community.

References

- 1. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. benchchem.com [benchchem.com]

- 5. Thiol- and Disulfide-Based Stimulus-Responsive Soft Materials and Self-Assembling Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Pyridyl disulfide-based thiol–disulfide exchange reaction: shaping the design of redox-responsive polymeric materials - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Label Transfer Reagents to Probe p38 MAPK Binding Partners - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Solubility of 2-(Pyridyldithio)ethylamine Hydrochloride in PBS: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-(Pyridyldithio)ethylamine hydrochloride in Phosphate Buffered Saline (PBS). It includes available quantitative data, detailed experimental protocols for solubilization, and a discussion on the factors that can influence its solubility. Additionally, this guide presents a visualization of the cross-linking mechanism of this reagent, a critical aspect of its application in bioconjugation and drug development.

Core Topic: Solubility in PBS

This compound is a valuable cross-linking reagent used in various bioconjugation applications. Its solubility in aqueous buffers, particularly PBS, is a critical parameter for its effective use in experimental workflows.

Quantitative Solubility Data

The available data from various suppliers indicates a high solubility of this compound in PBS. This information is summarized in the table below.

| Solvent | Reported Solubility | Molar Concentration (approx.) | Notes |

| Phosphate Buffered Saline (PBS) | 100 mg/mL [1][2] | 448.9 mM | Ultrasonic treatment is required to achieve this concentration. [1][2] |

| Water | 50 mg/mL | 224.5 mM | Ultrasonic treatment is recommended. |

| Dimethyl Sulfoxide (DMSO) | ≥ 32 mg/mL | ≥ 143.7 mM | Saturation point may be higher. |

Note: The exact composition of PBS (e.g., 1x, 10x) and its pH were not specified in the source of the 100 mg/mL solubility data. Standard 1x PBS with a pH around 7.4 is generally assumed for such applications.

Experimental Protocols

While a highly detailed, step-by-step protocol for achieving the maximum solubility of 100 mg/mL in PBS is not publicly available, the following generalized protocol is based on best practices for dissolving amine hydrochloride salts and the available information.

Protocol for Preparing a Concentrated Stock Solution in PBS

Objective: To prepare a clear solution of this compound in PBS at a concentration of up to 100 mg/mL.

Materials:

-

This compound powder

-

Phosphate Buffered Saline (PBS), pH 7.4 (sterile, if required for the application)

-

Vortex mixer

-

Bath sonicator

-

Sterile microcentrifuge tubes or other suitable containers

Procedure:

-

Weighing: Accurately weigh the desired amount of this compound powder in a suitable container.

-

Initial Dispensing: Add the appropriate volume of PBS to the powder to achieve the target concentration (e.g., for a 100 mg/mL solution, add 1 mL of PBS to 100 mg of the compound).

-

Vortexing: Vigorously vortex the mixture for 1-2 minutes to facilitate initial dissolution. The solution may appear cloudy or as a suspension at this stage.

-

Sonication: Place the container in a bath sonicator. Sonicate the mixture in intervals of 5-10 minutes. After each interval, visually inspect the solution for clarity. Continue sonication until the solution is clear. Caution: Prolonged sonication can generate heat. Monitor the temperature of the solution and use a cold water bath if necessary to prevent potential degradation of the compound.

-

Final Inspection: Once the solution is completely clear, it is ready for use.

-

Storage: For short-term storage, keep the solution at 2-8°C. For long-term storage, it is recommended to aliquot and store at -20°C or -80°C to minimize degradation.

Factors Influencing Solubility

The solubility of this compound in PBS can be influenced by several factors, which are important to consider for consistent experimental results.

Effect of pH

-

Acidic pH: At acidic pH values, the primary amine group will be fully protonated (-NH3+), which generally increases its solubility in aqueous solutions due to enhanced hydrogen bonding with water molecules.

-

Neutral to Alkaline pH: As the pH increases towards and beyond the pKa of the amine group, it will become deprotonated (-NH2), which may decrease its aqueous solubility.

Experimental Approach to Determine pH-dependent Solubility:

For researchers needing to work outside the standard pH of 7.4, it is recommended to empirically determine the solubility at the desired pH. This can be done by preparing saturated solutions in PBS buffers of different pH values, allowing them to equilibrate, and then quantifying the concentration of the dissolved compound using a suitable analytical method such as UV-Vis spectrophotometry.

Effect of PBS Concentration

The concentration of PBS (e.g., 0.5x, 1x, 10x) can also influence the solubility of this compound. The ionic strength of the buffer can affect the activity of the solute and solvent molecules, thereby altering solubility. While specific data is unavailable, it is generally advisable to use a consistent concentration of PBS throughout a series of experiments to ensure reproducibility.

Visualization of the Cross-linking Mechanism

This compound is a heterobifunctional cross-linker. Its primary amine can be coupled to a carboxyl group on a molecule (e.g., a protein or a drug) via amide bond formation, often facilitated by coupling agents like EDC and NHS. The pyridyldithio group can then react with a free sulfhydryl (thiol) group on another molecule to form a disulfide bond, releasing pyridine-2-thione.

Experimental Workflow for Bioconjugation

The following diagram illustrates a typical experimental workflow for using this compound to cross-link two proteins.

Caption: A typical bioconjugation workflow using this compound.

Signaling Pathway Representation

As this compound is a synthetic cross-linker, it is not directly involved in endogenous signaling pathways. However, it is a critical tool for creating conjugates that can be used to study or modulate signaling pathways. For instance, it can be used to link a targeting moiety (e.g., an antibody) to a therapeutic agent that acts on a specific signaling pathway.

The following diagram illustrates the logical relationship of how a conjugate created with this cross-linker might interact with a cell.

Caption: Conceptual diagram of a drug conjugate's interaction with a cell.

References

An In-depth Technical Guide to the Storage and Handling of N,N-Diethyl-2-phenylacetamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the storage, handling, and stability of N,N-Diethyl-2-phenylacetamide hydrochloride. The content is intended for use by qualified professionals in a laboratory or research setting.

Chemical and Physical Properties

N,N-Diethyl-2-phenylacetamide hydrochloride is the hydrochloride salt of N,N-Diethyl-2-phenylacetamide (DEPA). The parent compound, DEPA, is a known insect repellent with a mechanism of action targeting the insect nervous system. The hydrochloride salt is expected to be a water-soluble solid.

Table 1: Physical and Chemical Properties of N,N-Diethyl-2-phenylacetamide (Parent Compound)

| Property | Value |

| CAS Number | 2431-96-1 |

| Molecular Formula | C12H17NO |

| Molecular Weight | 191.27 g/mol |

| Appearance | Colorless to yellow liquid or semi-solid |

| Boiling Point | 169-171 °C at 18 mm Hg |

| Density | 1.004 g/mL at 25 °C |

| Solubility | Slightly soluble in chloroform, DMSO, and methanol |

| Storage Temperature | Room temperature |

Storage and Handling

Proper storage and handling of N,N-Diethyl-2-phenylacetamide hydrochloride are crucial to maintain its integrity and ensure the safety of laboratory personnel.

2.1. Storage Conditions

Store the compound in a tightly sealed container in a dry, cool, and well-ventilated area.[1] Protect from moisture and incompatible materials.

Table 2: Recommended Storage Conditions

| Parameter | Recommendation |

| Temperature | Room temperature |

| Humidity | Store in a dry environment |

| Light | Store in a light-resistant container |

| Incompatible Materials | Strong oxidizing agents[2] |

2.2. Handling Precautions

Handle N,N-Diethyl-2-phenylacetamide hydrochloride in a well-ventilated area, preferably in a chemical fume hood.[1] Wear appropriate personal protective equipment (PPE).

Table 3: Personal Protective Equipment (PPE) Recommendations

| PPE | Specification |

| Eye Protection | Safety glasses with side-shields or goggles |

| Hand Protection | Compatible chemical-resistant gloves |

| Body Protection | Laboratory coat |

Avoid the formation of dust and aerosols.[1] Wash hands thoroughly after handling.[1]

Experimental Protocols

The following are example protocols for the dissolution, formulation, and stability testing of N,N-Diethyl-2-phenylacetamide hydrochloride. These are general procedures and may require optimization for specific applications.

3.1. Protocol for Dissolution

This protocol describes the preparation of a stock solution of N,N-Diethyl-2-phenylacetamide hydrochloride in a suitable solvent.

Materials:

-

N,N-Diethyl-2-phenylacetamide hydrochloride

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or amber glass vials

-

Calibrated analytical balance

-

Vortex mixer

Procedure:

-

Accurately weigh the desired amount of N,N-Diethyl-2-phenylacetamide hydrochloride and place it into a sterile vial.

-

Add the calculated volume of anhydrous DMSO to the vial to achieve the desired concentration.

-

Tightly cap the vial and vortex for 1-2 minutes until the compound is completely dissolved.[3]

-

For aqueous-based assays, it is recommended to prepare an intermediate dilution in DMSO before further dilution into the aqueous buffer to avoid precipitation.[3]

3.2. Protocol for a Stability-Indicating HPLC Method

This protocol provides a framework for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method for N,N-Diethyl-2-phenylacetamide hydrochloride.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Mobile Phase (Example):

-

A mixture of acetonitrile and 0.032 M ammonium acetate (55:45 v/v). This may require optimization.

Procedure:

-

Standard Solution Preparation: Prepare a standard solution of N,N-Diethyl-2-phenylacetamide hydrochloride of a known concentration in the mobile phase.

-

Sample Preparation: Prepare a sample solution of the drug product or stability sample in the mobile phase.

-

Chromatographic Conditions:

-

Flow rate: 1.0 mL/min

-

Detection wavelength: Determined by UV scan of the analyte (e.g., 275 nm as a starting point).[2]

-

Injection volume: 20 µL

-

-

Method Validation: Validate the method according to ICH guidelines for linearity, accuracy, precision, specificity, and robustness.[4]

3.3. Protocol for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to demonstrate the stability-indicating nature of the analytical method.[5][6]

Stress Conditions:

-

Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: 3% H2O2 at room temperature for 24 hours.

-

Thermal Degradation: Dry heat at 80°C for 48 hours.

-

Photolytic Degradation: Expose the sample to UV light (254 nm) and visible light for a specified duration.

Procedure:

-

Prepare solutions of N,N-Diethyl-2-phenylacetamide hydrochloride in the respective stress media.

-

After the specified stress period, neutralize the acidic and basic samples.

-

Analyze all samples using the developed stability-indicating HPLC method.

-

Identify and characterize any significant degradation products.

Mechanism of Action and Signaling Pathway

The primary described mechanism of action for N,N-Diethyl-2-phenylacetamide (DEPA) is as an insect repellent. It is thought to interact with the insect's nervous system, potentially targeting octopaminergic synapses.[7] This leads to neuroexcitation and repellent effects in insects.[8]

Caption: Proposed mechanism of action of N,N-Diethyl-2-phenylacetamide as an insect repellent.

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. stability-indicating hplc method: Topics by Science.gov [science.gov]

- 3. benchchem.com [benchchem.com]

- 4. scispace.com [scispace.com]

- 5. scispace.com [scispace.com]

- 6. biomedres.us [biomedres.us]

- 7. Neurotoxicity and Mode of Action of N, N-Diethyl-Meta-Toluamide (DEET) | PLOS One [journals.plos.org]

- 8. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Safe Handling of 2-(Pyridyldithio)ethylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety precautions, handling procedures, and relevant experimental context for 2-(Pyridyldithio)ethylamine hydrochloride (CAS No. 106139-15-5). The information is compiled from Safety Data Sheets (SDS) and other technical resources to ensure a comprehensive understanding for laboratory personnel.

Chemical Identifier and Properties

| Property | Value |

| Chemical Name | This compound |

| Synonyms | (S)-2-Pyridylthio Cysteamine Hydrochloride, 2-(2-pyridinyldisulfanyl)ethanamine hydrochloride |

| CAS Number | 106139-15-5 |

| Molecular Formula | C₇H₁₁ClN₂S₂ |

| Molecular Weight | 222.76 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 124-126 °C |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification.[1][2]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity, Single Exposure | 3 | H335: May cause respiratory irritation |

-

GHS07 (Exclamation Mark)

Safe Handling and Storage

Proper handling and storage procedures are crucial to minimize risk.

Handling

-

Engineering Controls : Use only in a well-ventilated area, preferably in a chemical fume hood.[1][4] Ensure that a safety shower and eyewash station are readily accessible.[1]

-

Personal Hygiene : Avoid contact with skin, eyes, and clothing.[1] Do not eat, drink, or smoke in the work area.[1] Wash hands thoroughly after handling.[1]

-

Dust and Aerosol Formation : Avoid generating dust and aerosols.[1][4]

Storage

-

Conditions : Store in a cool, well-ventilated area.[1][4] Recommended storage temperature is 4°C, sealed and away from moisture.[3] For solutions in solvent, store at -80°C for up to 6 months or -20°C for up to 1 month.[5]

-

Incompatibilities : Keep away from direct sunlight and sources of ignition.[1][4] Store away from strong acids/alkalis and strong oxidizing/reducing agents.[1]

Personal Protective Equipment (PPE)

The following PPE is recommended when handling this compound:[1]

| PPE Category | Specification | Rationale |

| Eye/Face Protection | Safety glasses with side shields or chemical safety goggles. | Protects against dust particles and splashes. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Prevents skin contact and irritation. |

| Skin and Body Protection | Laboratory coat. | Protects personal clothing from contamination. |

| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is required. | Prevents inhalation of irritating dust particles. |

First Aid Measures

In case of exposure, follow these first aid procedures:[1][4]

| Exposure Route | First Aid Procedure |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |

| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Accidental Release Measures

In the event of a spill, follow these procedures:

-

Personal Precautions : Wear appropriate personal protective equipment (PPE) as outlined in Section 4.[1] Evacuate personnel to a safe area.[1]

-

Environmental Precautions : Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[1]

-

Containment and Cleanup : Gently sweep or scoop up the spilled solid material to avoid generating dust.[6] Place the spilled material into a labeled, sealed container for hazardous waste disposal.[6] Decontaminate the spill area with a suitable solvent (e.g., alcohol) followed by soap and water.[1]

Stability and Reactivity

-

Reactivity : No specific reactivity data is available.

-

Chemical Stability : Stable under recommended storage conditions.[1]

-

Possibility of Hazardous Reactions : No data available.

-

Conditions to Avoid : Direct sunlight and sources of ignition.[1][4]

-

Incompatible Materials : Strong acids, strong alkalis, strong oxidizing agents, and strong reducing agents.[1]

-

Hazardous Decomposition Products : Under fire conditions, may decompose to produce toxic fumes, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[1]

Toxicological Information

Experimental Protocols: Application in Bioconjugation

This compound is a heterobifunctional crosslinking reagent. Its primary amine can be used for conjugation, while the pyridyldithio group reacts with free sulfhydryl (thiol) groups to form a disulfide bond. This thiol-disulfide exchange reaction is a common strategy in bioconjugation, particularly for creating antibody-drug conjugates (ADCs).[7]

Below is a representative, generalized protocol for the modification of a protein with a thiol-containing molecule using a pyridyldithio reagent. Note: This is a general procedure and must be optimized for specific applications.

General Protocol for Thiol-Disulfide Exchange

-

Preparation of the Thiol-Containing Molecule :

-

Dissolve the thiol-containing molecule (e.g., a cysteine-containing peptide or a small molecule drug with a thiol group) in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.2-7.5).

-

If the thiol is protected, it must be deprotected prior to the reaction.

-

-

Reaction with this compound :

-

Dissolve this compound in the same reaction buffer.

-

Add the this compound solution to the thiol-containing molecule solution. A molar excess of the pyridyldithio reagent is often used to drive the reaction to completion.

-

Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.

-

-

Purification of the Modified Molecule :

-

Remove the excess this compound and the pyridine-2-thione byproduct using size-exclusion chromatography (e.g., a desalting column) or dialysis.

-

-

Conjugation to an Amine-Containing Molecule (e.g., an Antibody) :

-

The primary amine of the now-modified molecule can be conjugated to a carboxyl group on another molecule (e.g., an antibody) using carbodiimide chemistry (e.g., with EDC and NHS).

-

Visualization of Experimental Workflow

Caption: A generalized workflow for bioconjugation using this compound.

Signaling Pathways

As a chemical crosslinker, this compound does not have a direct mechanism of action involving specific biological signaling pathways. Its utility lies in its ability to covalently link molecules, such as attaching a cytotoxic drug to a targeting antibody. The biological effect of the resulting conjugate is determined by the properties of the conjugated molecules. The logical relationship is one of chemical synthesis, as depicted in the workflow diagram above.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. This compound | Cross-linking Reagent | AmBeed.com [ambeed.com]

- 3. chemscene.com [chemscene.com]

- 4. abmole.com [abmole.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. benchchem.com [benchchem.com]

- 7. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for PDEA Crosslinking to Thiol-Containing Proteins

For Researchers, Scientists, and Drug Development Professionals

Introduction

The targeted modification of proteins is a cornerstone of modern biotechnology and drug development. The ability to covalently link functional molecules to specific sites on a protein allows for the creation of advanced therapeutics, diagnostic tools, and research reagents. One such powerful technique is the crosslinking of 2-(N,N-dimethylamino)ethyl acrylate (PDEA), also commonly referred to as N,N-dimethylaminoethyl acrylate (DMAEA), to thiol-containing proteins. This method leverages the high reactivity of the thiol group (–SH) of cysteine residues towards the acrylate moiety of PDEA via a Michael addition reaction. This reaction is efficient, proceeds under mild conditions, and forms a stable thioether bond, making it an attractive strategy for bioconjugation.

These application notes provide a comprehensive overview of the principles, protocols, and applications of PDEA crosslinking to thiol-containing proteins.

Principle of the Reaction

The crosslinking of PDEA to a thiol-containing protein occurs through a base-catalyzed or nucleophile-initiated Thia-Michael addition reaction. The thiol group of a cysteine residue, in its deprotonated thiolate form (RS⁻), acts as a nucleophile and attacks the β-carbon of the α,β-unsaturated carbonyl system of PDEA. This results in the formation of a stable carbon-sulfur (thioether) bond.

The tertiary amine group in the PDEA molecule can act as a base to catalyze the reaction by promoting the deprotonation of the thiol group, especially at or near physiological pH. The reaction is generally selective for thiols over other nucleophilic amino acid side chains, such as amines, under controlled pH conditions (typically pH 7.0-8.5).

Key Applications

The modification of proteins with PDEA can impart desirable properties, leading to a range of applications in research and drug development:

-

Drug Delivery: PDEA-protein conjugates can be used to develop sophisticated drug delivery systems. The tertiary amine of PDEA is pH-responsive; it is protonated at lower pH values, leading to a change in the overall charge and solubility of the conjugate. This property can be exploited for the targeted release of drugs in the acidic microenvironment of tumors or within endosomes/lysosomes.

-

Gene Delivery: Cationic polymers containing PDEA have been investigated for their ability to complex with negatively charged nucleic acids (like pDNA) and facilitate their delivery into cells for gene therapy applications.

-

Biomaterial Engineering: Crosslinking proteins with PDEA can be used to form hydrogels with tunable properties for applications in 3D cell culture and tissue engineering. The pH-responsiveness of PDEA can be used to control the swelling and degradation of these hydrogels.

-

Protein Stabilization: The conjugation of polymers containing PDEA can enhance the in vivo stability and circulation half-life of therapeutic proteins.

Experimental Protocols

The following protocols provide a general framework for the crosslinking of PDEA to thiol-containing proteins. Optimization of reaction conditions is recommended for each specific protein and application.

Protocol 1: Preparation of Protein for Conjugation

For proteins that have accessible free cysteine residues, this protocol can be followed directly. If the target cysteine residues are involved in disulfide bonds, a reduction step is necessary prior to conjugation.

Materials:

-

Thiol-containing protein

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4 or HEPES buffer (50 mM), pH 7.0-7.5, degassed.

-

(Optional) Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).

-

Desalting column or dialysis tubing (MWCO appropriate for the protein).

Procedure:

-

Protein Solution Preparation: Dissolve the protein in the degassed reaction buffer to a final concentration of 1-10 mg/mL.

-

(Optional) Reduction of Disulfide Bonds:

-

If using TCEP, add a 10-50 fold molar excess of TCEP to the protein solution. Incubate at room temperature for 1-2 hours. TCEP does not need to be removed before the conjugation reaction.

-

If using DTT, add a 10-50 fold molar excess of DTT. Incubate at room temperature for 1-2 hours. Crucially, DTT must be removed before adding PDEA , as it will compete for the reaction. Remove DTT using a desalting column or by dialysis against the degassed reaction buffer.

-

-

Final Protein Concentration: Determine the protein concentration using a suitable method (e.g., Bradford assay or UV absorbance at 280 nm).

Protocol 2: PDEA Conjugation to Protein Thiols

This protocol describes the direct conjugation of PDEA to the prepared thiol-containing protein.

Materials:

-

Prepared thiol-containing protein solution (from Protocol 1)

-

2-(N,N-dimethylamino)ethyl acrylate (PDEA/DMAEA)

-

Anhydrous, amine-free solvent (e.g., Dimethyl sulfoxide - DMSO or Dimethylformamide - DMF)

-

Reaction Buffer (as in Protocol 1)

-

Quenching Reagent (optional): L-cysteine or β-mercaptoethanol

Procedure:

-

Prepare PDEA Stock Solution: Prepare a 100 mM stock solution of PDEA in anhydrous DMSO or DMF immediately before use.

-

Initiate Conjugation: While gently stirring the protein solution, add the PDEA stock solution to achieve a final molar ratio of PDEA to protein between 10:1 and 50:1. The optimal ratio should be determined empirically.

-

Reaction Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C. The reaction should be protected from light.

-

Quench Reaction (Optional): To stop the reaction and consume any unreacted PDEA, add a quenching reagent such as L-cysteine to a final concentration of 10-20 mM. Incubate for 30 minutes at room temperature.

-

Purification of the Conjugate: Remove unreacted PDEA and quenching reagent by size-exclusion chromatography (desalting column) or extensive dialysis against a suitable buffer (e.g., PBS, pH 7.4).

Characterization and Data Analysis

Thorough characterization of the PDEA-protein conjugate is crucial to ensure its quality and functionality.

Quantification of Degree of Labeling (DOL)

The Degree of Labeling (DOL), which represents the average number of PDEA molecules conjugated per protein molecule, can be determined using several methods.

1. Spectrophotometric Assay (using a chromophoric thiol-reactive probe):

This is an indirect method. The number of free thiols before and after conjugation can be quantified using Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB).

Procedure:

-

Measure the free thiol concentration of the unmodified protein using a standard DTNB assay protocol.

-

After the conjugation reaction and purification, measure the free thiol concentration of the PDEA-protein conjugate.

-

The DOL is calculated as the difference in the number of free thiols per protein molecule before and after the reaction.

2. Mass Spectrometry (MS):

Mass spectrometry is a direct and accurate method to determine the DOL.

Procedure:

-

Analyze the unmodified protein and the purified PDEA-protein conjugate by ESI-MS or MALDI-TOF MS.

-

The mass of a single PDEA molecule is 143.19 g/mol .

-

The mass spectrum of the conjugate will show a distribution of peaks corresponding to the protein with different numbers of attached PDEA molecules.

-

The average DOL can be calculated from the mass shift between the unmodified protein and the centroid of the conjugate's mass distribution.

Data Presentation

Quantitative data from characterization experiments should be summarized in tables for clear comparison.

Table 1: Characterization of PDEA-Protein Conjugates

| Protein | Molar Ratio (PDEA:Protein) | Reaction Time (h) | Degree of Labeling (DOL) | Conjugation Efficiency (%) |

| Protein A | 10:1 | 2 | 1.8 | 90% (for 2 available thiols) |

| Protein A | 20:1 | 4 | 1.9 | 95% (for 2 available thiols) |

| Protein B | 20:1 | 4 | 3.5 | 88% (for 4 available thiols) |

Conjugation efficiency can be calculated as (DOL / number of available thiols) x 100%.

Visualization of Workflows and Pathways

Experimental Workflow

The overall experimental process for PDEA crosslinking to a thiol-containing protein can be visualized as follows:

Caption: Experimental workflow for PDEA crosslinking to thiol-containing proteins.

Reaction Mechanism

The chemical reaction pathway for the Thiol-Michael addition of PDEA to a cysteine residue is illustrated below.

Caption: Reaction mechanism for Thiol-Michael addition of PDEA to a protein thiol.

Troubleshooting

Table 2: Troubleshooting Guide for PDEA-Protein Conjugation

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low DOL or Poor Conjugation Efficiency | - Incomplete reduction of disulfide bonds.- Thiol oxidation.- Insufficient molar excess of PDEA.- Suboptimal pH. | - Increase concentration or incubation time with reducing agent.- Use degassed buffers and perform reaction under an inert atmosphere (e.g., nitrogen or argon).- Increase the molar ratio of PDEA to protein.- Optimize the reaction pH (typically between 7.0 and 8.5). |

| Protein Precipitation | - High concentration of organic solvent (from PDEA stock).- Change in protein solubility upon conjugation. | - Keep the volume of the PDEA stock solution to a minimum (<5% of total reaction volume).- Perform the reaction at a lower protein concentration.- Screen different reaction buffers and additives. |

| Heterogeneous Product | - Incomplete reaction.- Side reactions. | - Increase reaction time or temperature (with caution).- Ensure pH is optimal for thiol selectivity. Purify the conjugate using high-resolution chromatography (e.g., HIC or IEX). |

Conclusion

The crosslinking of PDEA to thiol-containing proteins is a versatile and powerful strategy for creating functional bioconjugates. The mild reaction conditions, high selectivity for cysteine residues, and the pH-responsive nature of the resulting conjugate make this an invaluable tool for researchers in drug development, biomaterials science, and fundamental protein research. By following the protocols and troubleshooting guidelines outlined in these application notes, scientists can successfully synthesize and characterize PDEA-protein conjugates for a wide range of innovative applications.

Surface Modification of Nanoparticles with pH-Responsive PDEA for Enhanced Drug Delivery

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The surface modification of nanoparticles with Poly(N,N-diethylaminoethyl methacrylate) (PDEA) has emerged as a promising strategy for the development of intelligent drug delivery systems. PDEA is a pH-responsive polymer that exhibits a sharp change in its physicochemical properties in response to variations in pH. At physiological pH (around 7.4), PDEA is hydrophobic, while in acidic environments, such as those found in tumor microenvironments and endosomes (pH 5.0-6.5), it becomes protonated and hydrophilic. This unique characteristic allows for the design of nanoparticles that can selectively release their therapeutic payload at the target site, thereby enhancing efficacy and minimizing off-target toxicity.

These application notes provide a comprehensive overview of the surface modification of nanoparticles with PDEA, including detailed experimental protocols, quantitative data on nanoparticle characteristics, and an explanation of the underlying mechanism of action.

Key Applications

The primary application of PDEA-modified nanoparticles lies in the field of oncology for targeted and controlled drug delivery. The acidic tumor microenvironment provides a natural trigger for the release of encapsulated anticancer drugs directly at the tumor site. Furthermore, after cellular uptake via endocytosis, the even lower pH within endosomes and lysosomes facilitates the release of the drug into the cytoplasm, a critical step for therapeutic action.

Primary Applications Include:

-

pH-Responsive Drug Delivery to Tumors: Exploiting the acidic tumor microenvironment for site-specific drug release.

-

Enhanced Endosomal Escape: Facilitating the release of therapeutics from endosomes into the cytoplasm to avoid lysosomal degradation.[1]

-

Gene Delivery: The cationic nature of protonated PDEA can facilitate the complexation and delivery of negatively charged nucleic acids like siRNA.

Quantitative Data Summary

The following tables summarize key quantitative data obtained from various studies on PDEA-modified nanoparticles. This data is essential for comparing different nanoparticle formulations and for understanding the impact of surface modification on their properties.

Table 1: Physicochemical Properties of PDEA-Modified Nanoparticles

| Nanoparticle Core | Modification Method | Average Size (nm) | Zeta Potential (mV) at pH 7.4 | Reference |

| Silica Nanoparticles | SI-ATRP | 22-25 | - | [2] |

| Graphene Oxide | SI-ATRP | ~150 | - | [3] |

| PLGA | Polydopamine coating | ~200 | Negative | [4] |

| PDMS | ATRP | 80-300 | - | [5] |

Table 2: Drug Loading and Release Characteristics of PDEA-Modified Nanoparticles

| Nanoparticle System | Drug | Drug Loading Content (%) | Drug Loading Efficiency (%) | pH-Triggered Release Profile | Reference |

| PDEAEMA-based mixed micelles | Doxorubicin | 24 | 55 | Accelerated release at acidic pH | [6] |

| DOX-loaded-PDA-NPs | Doxorubicin | - | - | pH-sensitive release | [4] |

| Hyaluronic Acid Nanocapsules | Doxorubicin | - | 87 | Higher release at pH 6.5 vs 7.4 | [7] |

| PEG-DOX-Cur prodrug NPs | Doxorubicin & Curcumin | - | - | Accelerated release at acidic pH | [6] |

Experimental Protocols

The following are detailed protocols for the synthesis, drug loading, and characterization of PDEA-modified nanoparticles.

Protocol 1: Synthesis of PDEA-Grafted Silica Nanoparticles via Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP)

This protocol describes the "grafting from" approach to grow PDEA chains from the surface of silica nanoparticles.

1. Immobilization of ATRP Initiator on Silica Nanoparticles:

-

Disperse 300 mg of initiator-functionalized silica nanoparticles (with, for example, a 2-bromoisobutyrate initiator) in a Schlenk flask equipped with a magnetic stir bar.[8]

-

Add 62 mg of Me6TREN (tris(2-(dimethylamino)ethyl)amine) as the ligand.[8]

-

Add 3.4 mg of CuCl2 as the catalyst deactivator.[8]

-

Add 0.625 g of N-isopropylacrylamide (NIPAM) as the monomer (in this example for PNIPAM, but substitute with DEAEMA for PDEA).[8]

-

Add 4 mL of 2-propanol as the solvent.[8]

-

Disperse the silica nanoparticles by ultrasonication.[8]

2. Surface-Initiated ATRP of DEAEMA:

-

Deoxygenate the reaction mixture by three freeze-pump-thaw cycles.

-

Introduce CuCl (as the activator) to the frozen mixture under an inert atmosphere (e.g., argon or nitrogen). The amount of CuCl should be calculated based on the desired initiator-to-catalyst ratio.

-

Place the reaction flask in a thermostated oil bath at the desired temperature (e.g., 60°C) and stir for the specified reaction time (e.g., 24 hours).

-

To stop the polymerization, open the flask to air and add a solvent like THF to dilute the mixture.

-

Purify the PDEA-grafted silica nanoparticles by repeated centrifugation and redispersion in a suitable solvent (e.g., ethanol or THF) to remove the unreacted monomer, catalyst, and free polymer.

-

Finally, dry the purified nanoparticles under vacuum.

Protocol 2: Loading of Doxorubicin (DOX) onto PDEA-Modified Nanoparticles

This protocol describes a common method for loading the chemotherapeutic drug doxorubicin into the hydrophobic core of PDEA-based nanoparticles at physiological pH.

-

Disperse a known amount of PDEA-modified nanoparticles in a phosphate-buffered saline (PBS) solution at pH 7.4.

-

Prepare a stock solution of doxorubicin hydrochloride in deionized water.

-

Add the doxorubicin solution to the nanoparticle suspension. The final concentration of doxorubicin will depend on the desired drug-to-polymer ratio.

-

Stir the mixture at room temperature for 24 hours in the dark to allow for efficient drug loading.

-

After incubation, remove the unloaded doxorubicin by dialysis (e.g., using a dialysis membrane with a molecular weight cutoff of 3.5 kDa) against PBS (pH 7.4) or by centrifugation.[6]

-

Determine the amount of loaded doxorubicin by measuring the absorbance of the supernatant using a UV-Vis spectrophotometer at a wavelength of 485 nm.

-

Calculate the drug loading content (DLC) and drug loading efficiency (DLE) using the following formulas:

-

DLC (%) = (Weight of loaded drug / Weight of drug-loaded nanoparticles) x 100

-

DLE (%) = (Weight of loaded drug / Initial weight of drug) x 100

-

Protocol 3: In Vitro pH-Responsive Drug Release Study

This protocol is used to evaluate the pH-triggered release of the loaded drug from the PDEA-modified nanoparticles.

-

Disperse a known amount of the drug-loaded nanoparticles in a specific volume of release medium (e.g., 5 mL of PBS).

-

Place the nanoparticle suspension in a dialysis bag (e.g., MWCO 3.5 kDa).[6]

-

Immerse the dialysis bag in a larger volume of release medium (e.g., 40 mL) with a specific pH (e.g., pH 7.4, 6.5, and 5.0) to simulate physiological and tumor/endosomal conditions.[6]

-

Place the entire setup in a shaking water bath at 37°C with gentle agitation.

-

At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

-

Quantify the amount of released drug in the collected samples using a suitable analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Plot the cumulative drug release percentage as a function of time for each pH condition.

Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxicity of the drug-loaded PDEA-modified nanoparticles against cancer cells.

-

Seed cancer cells (e.g., HeLa or MCF-7) in a 96-well plate at a density of approximately 1 x 10^4 cells per well and allow them to adhere overnight.

-

Prepare a series of dilutions of the free drug, drug-loaded nanoparticles, and empty nanoparticles in the cell culture medium.

-

Remove the old medium from the wells and replace it with the medium containing the different concentrations of the test samples. Include untreated cells as a control.

-

Incubate the cells for a specific period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the cell viability (%) relative to the untreated control cells.

-

Determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth) for each formulation.

Mechanism of Action: Cellular Uptake and Endosomal Escape

PDEA-modified nanoparticles are typically internalized by cells through endocytosis.[5][9] Once inside the endosome, the acidic environment triggers the "proton sponge effect," which is the key mechanism for the endosomal escape of these nanoparticles.[1]

The Proton Sponge Effect:

-

Protonation of PDEA: The tertiary amine groups on the PDEA chains become protonated in the acidic endosomal environment (pH ~5.0-6.5).

-

Chloride Ion Influx: To maintain charge neutrality, chloride ions (Cl-) are pumped into the endosome.

-

Osmotic Swelling: The accumulation of protons and chloride ions increases the osmotic pressure inside the endosome, causing a significant influx of water.

-

Endosomal Rupture: The resulting osmotic swelling leads to the rupture of the endosomal membrane, releasing the nanoparticles and their therapeutic cargo into the cytoplasm.[1]

This mechanism allows the drug to reach its intracellular targets (e.g., the nucleus or cytoplasm) and exert its therapeutic effect, while avoiding degradation in the lysosomes.

Visualizations

Experimental Workflow for Synthesis and Drug Loading

Caption: Workflow for the synthesis of PDEA-grafted nanoparticles and subsequent drug loading.

Mechanism of Cellular Uptake and Endosomal Escape

Caption: The "proton sponge effect" facilitating endosomal escape of PDEA-modified nanoparticles.

References

- 1. Advancing endosomal escape of polymeric nanoparticles: towards improved intracellular delivery - Materials Horizons (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. merckmillipore.com [merckmillipore.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pH-responsive PDMS-b-PDMAEMA micelles for intracellular anticancer drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Poly(2-(diethylamino)ethyl methacrylate)-based, pH-responsive, copolymeric mixed micelles for targeting anticancer drug control release - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Polymeric Nanoparticles for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pH-Responsive Peptide Nanoparticles Deliver Macromolecules to Cells via Endosomal Membrane Nanoporation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Application Notes and Protocols for Creating Redox-Responsive Materials with Poly(2-(diethylamino)ethyl methacrylate) (PDEA)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis, characterization, and application of redox-responsive materials based on poly(2-(diethylamino)ethyl methacrylate) (PDEA). The protocols detailed below leverage the incorporation of disulfide bonds to create smart polymeric systems that can respond to the reducing environment characteristic of intracellular compartments and tumor microenvironments, primarily driven by elevated glutathione (GSH) concentrations.

I. Introduction to Redox-Responsive PDEA Materials

Poly(2-(diethylamino)ethyl methacrylate) (PDEA) is a cationic polymer known for its pH-responsive behavior due to the tertiary amine groups in its side chains. By incorporating redox-sensitive moieties, such as disulfide bonds (-S-S-), into the polymer structure, dual-responsive materials can be created. These materials are designed to be stable in the bloodstream's oxidative environment but disassemble or alter their structure in the presence of high concentrations of reducing agents like glutathione (GSH), which is found at significantly higher levels inside cells (2-10 mM) compared to the extracellular matrix (2-20 µM).[1] This differential stability makes redox-responsive PDEA materials highly promising for targeted drug and gene delivery applications.

The primary mechanism of redox-responsiveness involves the cleavage of disulfide bonds by GSH through a thiol-disulfide exchange reaction, leading to the formation of thiol groups (-SH).[2] This cleavage can trigger the disassembly of nanoparticles, the swelling of hydrogels, or the release of encapsulated therapeutic agents.

II. Synthesis of Redox-Responsive PDEA Copolymers

The synthesis of redox-responsive PDEA materials typically involves copolymerization of the PDEA monomer with a disulfide-containing monomer or the use of a disulfide-containing initiator or chain transfer agent in a controlled radical polymerization technique like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization or Atom Transfer Radical Polymerization (ATRP).

Experimental Protocol: Synthesis of a PDEA-based Diblock Copolymer with a Disulfide Linker via RAFT Polymerization

This protocol describes the synthesis of a diblock copolymer, for example, poly(ethylene glycol)-S-S-poly(2-(diethylamino)ethyl methacrylate) (PEG-SS-PDEA), where a disulfide bond links a hydrophilic PEG block and a redox-responsive PDEA block.

Materials:

-

2-(Diethylamino)ethyl methacrylate (DEAEMA), inhibitor removed

-

Poly(ethylene glycol) methyl ether (mPEG)

-

Bis(2-hydroxyethyl) disulfide

-

4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPAD)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Azobisisobutyronitrile (AIBN), recrystallized

-

Anhydrous dichloromethane (DCM)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether, cold

-

Dialysis membrane (MWCO 3.5 kDa)

Procedure:

-

Synthesis of PEG-SS-OH Macro-initiator:

-

Dissolve mPEG, bis(2-hydroxyethyl) disulfide, and DMAP in anhydrous DCM.

-

Add a solution of DCC in anhydrous DCM dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Precipitate the product in cold diethyl ether, filter, and dry under vacuum.

-

Characterize the product by ¹H NMR to confirm the esterification.

-

-

Synthesis of PEG-SS-CPAD Macro-RAFT Agent:

-

Dissolve PEG-SS-OH, CPAD, and DMAP in anhydrous DCM.

-

Add a solution of DCC in anhydrous DCM dropwise at 0 °C.

-

Stir the reaction at room temperature for 24 hours.

-

Filter the mixture and precipitate the product in cold diethyl ether.

-

Dry the resulting PEG-SS-CPAD macro-RAFT agent under vacuum.

-

Characterize by ¹H NMR and Gel Permeation Chromatography (GPC).[3][4]

-

-

RAFT Polymerization of DEAEMA:

-

Dissolve the PEG-SS-CPAD macro-RAFT agent, DEAEMA monomer, and AIBN in anhydrous DMF in a Schlenk flask.

-

Degas the solution by three freeze-pump-thaw cycles.

-

Place the flask in an oil bath preheated to 70 °C and stir for the desired time to achieve the target molecular weight.

-

Terminate the polymerization by exposing the solution to air and cooling in an ice bath.

-

Precipitate the polymer by adding the solution to a large excess of cold diethyl ether.

-

Redissolve the polymer in a small amount of DMF and re-precipitate.

-

Dry the final PEG-SS-PDEA copolymer under vacuum.

-

Characterize the block copolymer by ¹H NMR and GPC to determine the molecular weight and polydispersity index (PDI).[3][4]

-

III. Formulation of Redox-Responsive Nanoparticles

Amphiphilic block copolymers containing PDEA can self-assemble into nanoparticles (micelles or polymersomes) in an aqueous solution. These nanoparticles can encapsulate hydrophobic drugs within their core.

Experimental Protocol: Preparation of Drug-Loaded Redox-Responsive PDEA Nanoparticles

This protocol describes the preparation of doxorubicin (DOX)-loaded PEG-SS-PDEA nanoparticles by a nanoprecipitation method.

Materials:

-

PEG-SS-PDEA block copolymer

-

Doxorubicin hydrochloride (DOX·HCl)

-

Triethylamine (TEA)

-